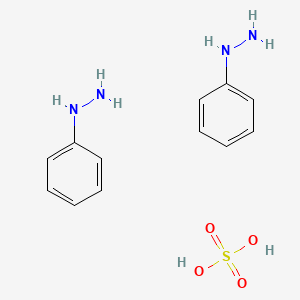

phenylhydrazine;sulfuric acid

Beschreibung

Phenylhydrazine (B124118) as a Versatile Synthetic Intermediate in Organic Chemistry

Phenylhydrazine, a derivative of hydrazine (B178648) with a phenyl group attached, is a crucial building block in the synthesis of a wide array of organic molecules. cymitquimica.com Its utility stems from the reactivity of the hydrazine functional group, which readily participates in reactions to form stable heterocyclic structures and other important intermediates. cymitquimica.combohrium.com

Historically, phenylhydrazine was first prepared by Emil Fischer in 1875 and was instrumental in his characterization of sugars through the formation of hydrazones. bohrium.com Today, its applications have expanded significantly. It serves as a key precursor for the synthesis of various heterocyclic compounds, including indoles via the celebrated Fischer indole (B1671886) synthesis, as well as pyrazoles and pyrazolines. bohrium.comchemicalbook.com These heterocyclic scaffolds are prevalent in many biologically active molecules, leading to the use of phenylhydrazine in the production of pharmaceuticals such as antipyrine, aminopyrine, and triptan-class antimigraine drugs. chemicalbook.comwikipedia.orgguidechem.com Furthermore, it is an essential intermediate in the manufacturing of dyes, such as 1-phenyl-3-methyl-5-pyrazolone, and various pesticides. chemicalbook.comguidechem.com The reaction of phenylhydrazine with carbonyl compounds like aldehydes and ketones to form phenylhydrazones is a fundamental transformation, not only for the synthesis of other compounds but also as an analytical method for the identification of these carbonyls. guidechem.comchemicalbook.com

The Significance of Sulfuric Acid in Phenylhydrazine Chemistry

Sulfuric acid plays a pivotal role in modulating the reactivity and directing the reaction pathways of phenylhydrazine. Its functions are diverse, acting as a proton source, a catalyst, a reaction medium, and a dehydrating agent.

Acid-Catalyzed Protonation and Salt Formation Dynamics

Phenylhydrazine is a weak base that readily reacts with strong acids like sulfuric acid in a standard acid-base neutralization. This reaction results in the formation of a stable, crystalline salt known as phenylhydrazinium sulfate (B86663). smolecule.com The formation typically involves mixing equimolar amounts of phenylhydrazine and sulfuric acid in a suitable solvent.

The resulting salt often exists in a 1:1 stoichiometric relationship between the organic base and the inorganic acid, with a molecular formula of C₆H₁₀N₂O₄S. smolecule.com The conversion of the liquid, air-sensitive phenylhydrazine into its solid sulfate salt enhances its stability, making it easier to handle, store, and purify for subsequent use in chemical syntheses. guidechem.comsmolecule.com

| Reaction Type | Reactants | Product | Significance |

| Acid-Base Neutralization | Phenylhydrazine, Sulfuric Acid | Phenylhydrazinium sulfate | Forms a stable, crystalline salt suitable for storage and handling. smolecule.com |

Catalytic and Reaction Medium Functions of Sulfuric Acid in Chemical Transformations

Sulfuric acid is widely employed as a Brønsted acid catalyst in numerous reactions involving phenylhydrazine. testbook.comscienceinfo.com Its presence is crucial for facilitating reactions that require an acidic environment to proceed efficiently.

One of the most prominent examples is the Fischer indole synthesis , where sulfuric acid catalyzes the reaction between a phenylhydrazone (formed from phenylhydrazine and an aldehyde or ketone) and promotes the cyclization to form an indole ring system. wikipedia.orgtestbook.comscienceinfo.com The mechanism involves protonation of the phenylhydrazone, which initiates a wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by the acid-catalyzed elimination of ammonia (B1221849) to yield the aromatic indole. wikipedia.orge-journals.in

Sulfuric acid also serves as an efficient catalyst for the synthesis of other heterocyclic compounds. In the formation of pyrazoles and pyrazolines , it catalyzes the condensation and subsequent cyclization of phenylhydrazine with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. arabjchem.orgnih.govrsc.orgscispace.com Supported versions of the catalyst, such as silica (B1680970) sulfuric acid, have been developed to offer advantages like easier work-up and catalyst reusability. arabjchem.orgresearchgate.net

| Reaction | Reactants | Catalyst | Product | Reference |

| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone | Sulfuric Acid | Substituted Indoles | wikipedia.orgtestbook.come-journals.in |

| Pyrazole (B372694) Synthesis | Phenylhydrazine, 1,3-Diketones | Sulfuric Acid / Nano-silica sulfuric acid | Substituted Pyrazoles | arabjchem.orgdergipark.org.tr |

| Pyrazoline Synthesis | Phenylhydrazine, Chalcones | Sulfuric Acid | Substituted Pyrazolines | nih.govrsc.orgscispace.com |

| Hydrazone Formation | Phenylhydrazine, Acetophenone derivatives | Sulfuric Acid (catalytic amount) | Hydrazones |

Sulfuric Acid's Role as a Dehydrating Agent in Phenylhydrazine-Mediated Processes

Concentrated sulfuric acid is a powerful dehydrating agent, a property that is exploited in several phenylhydrazine-mediated reactions. quora.comrsc.org It facilitates reactions by removing water molecules, which can be a product or an intermediate, thereby driving the reaction equilibrium towards the desired product.

In the initial step of many syntheses, such as the Fischer indole synthesis, a phenylhydrazone is formed from the condensation of phenylhydrazine and a carbonyl compound. This is a dehydration reaction where a molecule of water is eliminated. While this can sometimes occur without a strong dehydrating agent, the presence of sulfuric acid ensures the complete removal of water.

A more direct application of its dehydrating power is seen in cyclodehydration reactions. For instance, the synthesis of 2-pyrazolyl-chromones involves the cyclodehydration of 3-pyrazolyl-substituted-1-(2-hydroxyaryl)propane-1,3-diones, a transformation that can be achieved using concentrated sulfuric acid at room temperature. nih.gov In this case, sulfuric acid promotes the intramolecular condensation by removing a water molecule to form the final heterocyclic product.

Eigenschaften

IUPAC Name |

phenylhydrazine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8N2.H2O4S/c2*7-8-6-4-2-1-3-5-6;1-5(2,3)4/h2*1-5,8H,7H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKCKIQJTWVQLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN.C1=CC=C(C=C1)NN.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60966390 | |

| Record name | Sulfuric acid--phenylhydrazine (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52033-74-6 | |

| Record name | Phenylhydrazinium sulphate (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052033746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid--phenylhydrazine (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylhydrazinium sulphate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Approaches for Phenylhydrazine and Its Acid Salts

Established Industrial and Laboratory Syntheses of Phenylhydrazine (B124118)

The primary and most well-established method for synthesizing phenylhydrazine involves the reduction of a benzenediazonium (B1195382) salt, a process first reported by Hermann Emil Fischer in 1875. wikipedia.org This multi-step synthesis begins with the diazotization of aniline (B41778).

The synthesis of phenylhydrazine via diazonium salt reduction is a cornerstone of industrial organic chemistry. The process commences with the diazotization of aniline using sodium nitrite (B80452) in the presence of a mineral acid, typically hydrochloric acid, at low temperatures (0–5 °C) to form the benzenediazonium chloride salt. wikipedia.orgelampharma.comgoogle.com This intermediate is highly reactive and is typically used in solution without isolation. patnawomenscollege.in

The crucial step is the reduction of the diazonium salt. A variety of reducing agents can be employed, with the choice significantly impacting reaction conditions, yield, and purity. Sodium sulfite (B76179) (Na₂SO₃) is a preferred and commonly used reagent in both laboratory and industrial settings. wikipedia.orgelampharma.comorgsyn.orgnumberanalytics.com The reaction with sodium sulfite proceeds through the formation of a phenyl diazonium sodium sulfonate intermediate, which is then reduced and subsequently hydrolyzed with acid to yield phenylhydrazine, typically isolated as its hydrochloride salt. erowid.org

Process optimization is critical for achieving high yields and purity. Key parameters include:

Temperature Control: The initial diazotization must be kept cold (0-5 °C) to prevent the decomposition of the unstable diazonium salt. google.com The subsequent reduction and hydrolysis steps often require heating to temperatures between 60-100 °C to ensure the reaction goes to completion. patnawomenscollege.inorgsyn.orggoogle.com

pH Management: The reduction step is often carried out under alkaline or neutral conditions. For example, using sodium sulfite in an alkaline medium (pH 7-9) can improve selectivity and prevent unwanted side reactions. google.com

Stoichiometry: A stoichiometric excess of the reducing agent, such as sodium hydrogen sulfite, by at least 30-50%, can lead to higher yields and product purity. google.com

Other reducing agents have also been utilized. Stannous chloride (SnCl₂) in hydrochloric acid is an effective option, particularly in laboratory-scale preparations. doubtnut.combrainly.inchemicalbook.com Zinc dust with acetic acid has also been described, though some reports indicate it offers no significant improvement in yield or quality over sodium sulfite. orgsyn.orgerowid.orgyoutube.com More recently, catalytic hydrogenation using a palladium-on-carbon catalyst has been developed as a more environmentally friendly alternative, as it avoids the production of sulfur dioxide and large amounts of salt wastewater. google.compatsnap.com

Table 1: Comparison of Reducing Agents for Benzenediazonium Salt Reduction

| Reducing Agent | Typical Conditions | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| Sodium Sulfite (Na₂SO₃) / Sodium Bisulfite | Alkaline or neutral pH; heating required for hydrolysis (60-100 °C). | Cost-effective, widely used in industry, good yields. | Can produce significant salt wastewater. | elampharma.comorgsyn.orggoogle.comsmolecule.com |

| Stannous Chloride (SnCl₂) / HCl | Acidic medium, low temperature (0 °C). | Effective for laboratory synthesis. | Tin salts are toxic and expensive, making it less ideal for industrial scale. | doubtnut.combrainly.inchemicalbook.com |

| Zinc Dust / Acetic Acid | Mildly acidic conditions. | An alternative classical method. | May not offer significant yield improvements; can be heterogeneous. | orgsyn.orgyoutube.com |

| Catalytic Hydrogenation (e.g., Pd/C) | Hydrogen pressure (0.2-1.5 MPa), mild temperature (15-35 °C). | Environmentally friendly (no SO₂), simplified process, high purity. | Requires specialized high-pressure equipment, catalyst cost. | google.compatsnap.com |

To overcome the challenges associated with traditional batch processing, such as long reaction times and the safety risks of accumulating unstable intermediates, continuous flow synthesis has emerged as a significant innovation. patsnap.comjustia.com This technology integrates the key reaction steps—diazotization, reduction, and acidic hydrolysis/salification—into a single, uninterrupted process within an integrated reactor. patsnap.comgoogle.com

In a typical continuous flow setup, streams of the raw materials (e.g., aniline solution, diazotization agent, and reducing agent) are continuously fed into the reactor. google.com The reaction proceeds as the mixture flows through different temperature-controlled zones optimized for each step. patsnap.comacs.org This approach offers several advantages:

Enhanced Safety: The in-situ generation and immediate consumption of the energetic diazonium salt intermediate prevent its accumulation, significantly reducing the risk of thermal decomposition. acs.org

Reduced Reaction Time: The total residence time for the entire synthesis can be dramatically shortened, often to less than 30 minutes, compared to many hours for batch processes. google.comacs.org

Improved Purity and Yield: The precise control over reaction parameters like temperature and residence time minimizes the formation of by-products, leading to higher purity (up to 99%) and yields (often over 90%). acs.orgpatsnap.com

Simplified Purification: In some cases, high-purity products can be obtained directly from the reactor outlet without the need for extensive purification steps like solvent extraction or recrystallization. patsnap.com

Table 2: Comparison of Batch vs. Continuous Flow Synthesis of Phenylhydrazine

| Parameter | Batch Process | Continuous Flow Process | Citations |

|---|---|---|---|

| Reaction Time | Several hours | < 30 minutes | justia.comgoogle.comacs.org |

| Safety | Risk of accumulating unstable diazonium intermediates. | Intermediates are generated and consumed in-situ, improving safety. | patsnap.comacs.org |

| Process Control | Difficult to maintain uniform temperature and mixing. | Precise control over temperature, pressure, and residence time. | acs.org |

| Product Purity | Often lower (e.g., ~90%) requiring further purification. | High purity (>98-99%) often achieved directly. | justia.compatsnap.com |

| Efficiency | Lower production efficiency, higher energy consumption. | Higher throughput and efficiency. | justia.com |

Synthesis and Characterization of Phenylhydrazinium Sulfate (B86663)

Phenylhydrazine is often converted into its salt form, such as phenylhydrazinium sulfate, to improve its stability for storage and handling. smolecule.com

The most straightforward method for preparing phenylhydrazinium sulfate is through a direct acid-base reaction. This involves carefully mixing equimolar amounts of phenylhydrazine and sulfuric acid. The reaction is typically carried out in a solvent, such as water or ethanol, under controlled temperature conditions to manage the exothermic heat of neutralization. sciencemadness.org The resulting phenylhydrazinium sulfate salt precipitates from the solution and can be isolated by filtration.

An alternative route involves starting from phenylhydrazine hydrochloride, a common product of the diazonium reduction synthesis. The hydrochloride salt is first neutralized with a base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), to liberate the free phenylhydrazine base. erowid.orgsciencemadness.org The free base is then extracted into an organic solvent and subsequently treated with sulfuric acid to precipitate the desired phenylhydrazinium sulfate. sciencemadness.org

The yield and purity of the final phenylhydrazinium sulfate product are highly dependent on the careful control of several reaction parameters.

Stoichiometry: Precise control of the molar ratios of phenylhydrazine and sulfuric acid is essential. Using an incorrect ratio can lead to incomplete reaction or the presence of unreacted starting materials in the final product.

Temperature: The acid-base neutralization is exothermic. Temperature must be carefully regulated to prevent potential decomposition of the phenylhydrazine or the formation of side products. Cooling is often employed during the addition of the acid.

Solvent and Purification: The choice of solvent affects the solubility of the salt and thus the efficiency of its precipitation. After filtration, the crude product is typically washed with a cold solvent, such as cold isopropyl alcohol or ether, to remove soluble impurities. sciencemadness.org Recrystallization can be performed to achieve higher purity.

Table 3: Influence of Reaction Parameters on Phenylhydrazinium Sulfate Synthesis

| Parameter | Effect on Yield | Effect on Purity | Rationale | Citations |

|---|---|---|---|---|

| Stoichiometry | Maximized with equimolar reactants. | Deviations lead to impurities from unreacted acid or base. | Ensures complete conversion to the desired salt. | |

| Temperature | High temperatures can lower yield. | High temperatures can cause decomposition and side reactions. | Phenylhydrazine can be thermally unstable. | |

| pH Control | Affects the protonation state. | Critical to ensure full salt formation without side reactions. | Ensures the hydrazine (B178648) nitrogen is protonated by the sulfuric acid. | |

| Solvent Choice | Influences the solubility of the product, affecting recovery. | Affects the efficiency of purification by washing/recrystallization. | The salt should have low solubility in the chosen solvent for high recovery. | sciencemadness.org |

Elucidation of Reaction Mechanisms and Pathways Involving Phenylhydrazine and Sulfuric Acid

Mechanistic Studies of Condensation Reactions

Condensation reactions involving phenylhydrazine (B124118) and carbonyl compounds are cornerstone processes in organic synthesis. These reactions, catalyzed by acids such as sulfuric acid, lead to the formation of phenylhydrazones, which are versatile intermediates for further synthetic manipulations.

The reaction between an aldehyde or a ketone and phenylhydrazine to yield a phenylhydrazone is a classic example of nucleophilic addition-elimination. vedantu.comresearchgate.net The mechanism proceeds through a two-stage process involving the initial formation of a tetrahedral intermediate, followed by the elimination of a water molecule.

The initial step is the nucleophilic attack of the terminal nitrogen atom of phenylhydrazine on the electrophilic carbonyl carbon. This attack results in the formation of a zwitterionic intermediate, which rapidly undergoes a proton transfer to form a neutral carbinolamine (also known as a hemiaminal). This carbinolamine intermediate is often unstable and is not typically isolated.

The second stage of the mechanism is the dehydration of the carbinolamine. This elimination of water is the rate-determining step under neutral or basic conditions and is significantly accelerated by the presence of an acid catalyst. acs.org The process results in the formation of a carbon-nitrogen double bond (C=N), yielding the final phenylhydrazone product.

Table 1: Key Stages in Phenylhydrazone Formation

| Stage | Description | Key Intermediates |

|---|---|---|

| 1. Nucleophilic Attack | The lone pair of electrons on the terminal nitrogen of phenylhydrazine attacks the electrophilic carbonyl carbon. | Zwitterionic Adduct |

| 2. Proton Transfer | A rapid intramolecular or solvent-mediated proton transfer occurs to neutralize the charges, forming a carbinolamine. | Carbinolamine (Hemiaminal) |

| 3. Dehydration | Elimination of a water molecule from the carbinolamine, typically acid-catalyzed, to form the C=N double bond. | Phenylhydrazone |

Sulfuric acid plays a crucial catalytic role in the formation of phenylhydrazones by accelerating both the nucleophilic addition and the dehydration steps. nih.gov As a strong Brønsted acid, its primary function is to protonate the carbonyl oxygen. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic phenylhydrazine.

In the dehydration step, the acid catalyst protonates the hydroxyl group of the carbinolamine intermediate. This converts the hydroxyl group (-OH), which is a poor leaving group, into a water molecule (-OH2+), an excellent leaving group. The subsequent departure of water is facilitated, leading to the formation of a resonance-stabilized carbocation. A final deprotonation step, often by a water molecule or the conjugate base of the acid (HSO4-), regenerates the acid catalyst and yields the stable phenylhydrazone product.

The catalytic efficiency is pH-dependent. While acid catalysis is necessary, excessively low pH can be counterproductive. In highly acidic solutions, the phenylhydrazine nucleophile itself can be protonated to form the phenylhydrazinium ion, which is no longer nucleophilic and cannot initiate the reaction. nih.gov Therefore, the reaction rate is typically fastest in weakly acidic conditions where there is a sufficient concentration of protonated carbonyl compound but a minimal concentration of the non-nucleophilic protonated hydrazine (B178648). nih.gov

In-depth Analysis of the Fischer Indole (B1671886) Synthesis

Discovered in 1883 by Emil Fischer, the Fischer indole synthesis is a powerful and versatile method for constructing the indole ring system, a prevalent motif in pharmaceuticals and natural products. wikipedia.orgthermofisher.com The reaction involves the acid-catalyzed intramolecular rearrangement of an arylhydrazone, derived from an aldehyde or ketone. Sulfuric acid is one of the common Brønsted acids used to promote this transformation. wikipedia.orgscribd.com

The mechanism of the Fischer indole synthesis is a sophisticated sequence of reactions that transforms a phenylhydrazone into an indole. wikipedia.orgquimicaorganica.org

The key steps are as follows:

Tautomerization: The reaction begins with the acid-catalyzed tautomerization of the phenylhydrazone into its corresponding enamine (or 'ene-hydrazine') isomer. This step is crucial as it creates the necessary π-system for the subsequent rearrangement. alfa-chemistry.com

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement: The protonated enamine then undergoes the key mechanistic step: a wikipedia.orgwikipedia.org-sigmatropic rearrangement, analogous to a Cope rearrangement. quimicaorganica.orgalfa-chemistry.com This concerted pericyclic reaction involves the reorganization of six electrons, leading to the cleavage of the N-N bond and the formation of a new C-C bond between the aromatic ring and the enamine carbon. This step temporarily disrupts the aromaticity of the benzene (B151609) ring, forming a di-imine intermediate. wikipedia.org

Rearomatization: The di-imine intermediate quickly undergoes a proton transfer to regain aromaticity, resulting in a more stable aniline-imine derivative. quimicaorganica.org

Cyclization and Elimination: The terminal imine nitrogen then acts as a nucleophile, attacking the other imine carbon in an intramolecular cyclization to form a five-membered aminoacetal (or aminal) ring. wikipedia.orgalfa-chemistry.com Finally, under the acidic conditions, this aminal eliminates a molecule of ammonia (B1221849) (NH3) and, after a final proton loss, the stable aromatic indole ring is formed. quimicaorganica.orgalfa-chemistry.com Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the initial phenylhydrazine is incorporated into the final indole ring. wikipedia.org

Brønsted acids like sulfuric acid are essential for the Fischer indole synthesis, as they catalyze several key steps. organic-chemistry.orgstackexchange.com The acid protonates the imine nitrogen of the phenylhydrazone, which facilitates its tautomerization to the reactive enamine intermediate. Computational studies have shown that protonation substantially lowers the activation energy for the subsequent wikipedia.orgwikipedia.org-sigmatropic rearrangement by 11–13 kcal/mol compared to the thermal, uncatalyzed pathway. nih.gov

The concentration of the acid catalyst and the reaction temperature are critical parameters that can significantly influence the outcome of the Fischer indole synthesis, particularly its efficiency and regioselectivity. rsc.orgrsc.org

Temperature: Temperature primarily affects the reaction rate. As with most chemical reactions, higher temperatures increase the rate of the Fischer indole synthesis. However, temperature can also play a role in regioselectivity. The formation of the different enamine intermediates may have different activation energies, and at higher temperatures, there may be enough energy to overcome the barrier to forming the less stable kinetic product, potentially altering the product ratio. Careful control of temperature is often necessary to achieve the desired outcome, balancing reaction rate with selectivity and minimizing decomposition. rsc.org

Table 2: Influence of Reaction Conditions on Fischer Indole Synthesis

| Parameter | Effect on Reaction | Impact on Regioselectivity (Unsymmetrical Ketones) |

|---|---|---|

| Acid Concentration | Increases reaction rate up to an optimal point; can cause degradation at very high concentrations. nih.gov | Strongly influences the ratio of enamine tautomers, thereby controlling the final indole regioisomer distribution. rsc.org |

| Temperature | Increases reaction rate; can lead to decomposition at excessive levels. organic-chemistry.org | Can affect the kinetic vs. thermodynamic control of enamine formation, potentially altering the product ratio. rsc.org |

Cyclization Reactions in Heterocyclic Compound Synthesis

The synthesis of pyrazoles, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, frequently utilizes phenylhydrazine as a key starting material. One of the most established methods involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, such as phenylhydrazine. mdpi.com This reaction, first reported by Knorr in 1883, can lead to the formation of two regioisomers depending on which carbonyl group undergoes the initial nucleophilic attack. mdpi.comglobalresearchonline.net

Another significant route to pyrazoles is through the reaction of α,β-unsaturated ketones (chalcones) with phenylhydrazine. mdpi.comnih.gov This reaction typically proceeds via a 3+2 annulation to form an intermediate pyrazoline, which is then oxidized in situ to the aromatic pyrazole (B372694). mdpi.comnih.gov The use of catalysts like copper triflate can facilitate this transformation. nih.gov

Sulfuric acid plays a crucial role in certain pyrazole syntheses, particularly in dehydration and cyclization steps. For example, in the synthesis of 3-aryl(alkyl)-5-trifluoromethyl-1H-pyrazoles, 4-alkoxy-1,1,1-trifluoro-3-buten-2-ones react with thiosemicarbazide (B42300) to form 5-hydroxy-5-trifluoromethyl-1-pyrazole thiocarboxamides. nih.gov The subsequent treatment with 96% sulfuric acid promotes dehydration and removal of the thiocarboxyamide group to yield the final pyrazole product in good yields (57–75%). nih.gov

| Starting Materials | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|

| 1,3-Dicarbonyl compounds + Phenylhydrazine | Acid or Base Catalyst | Polysubstituted Pyrazoles | mdpi.com |

| α,β-Unsaturated Ketones + Phenylhydrazine | Copper Triflate | 1,3,5-Trisubstituted Pyrazoles (via pyrazolines) | mdpi.comnih.gov |

| Diacetylene Ketones + Phenylhydrazine | Ethanol (solvent) | Regioisomeric Pyrazoles | mdpi.com |

| Vinyl Ketones + Thiosemicarbazide | 96% Sulfuric Acid (for dehydration/cyclization) | 3-Aryl(alkyl)-5-trifluoromethyl-1H-pyrazoles | nih.gov |

Phenylhydrazine and its derivatives are versatile precursors for the synthesis of various nitrogen-containing heterocycles, including 1,3,4-thiadiazoles. These compounds are of significant interest due to their wide range of applications. nih.gov A common synthetic strategy for 2,5-disubstituted 1,3,4-thiadiazoles involves the acid-catalyzed cyclodehydration of N-acylthiosemicarbazides (1-acyl-3-thiosemicarbazides). chemmethod.com

In this process, an acid hydrazide is first reacted with a thiocyanate (B1210189) salt (e.g., ammonium (B1175870) thiocyanate) to form the corresponding N-acylthiosemicarbazide intermediate. chemmethod.com This intermediate is then treated with a strong dehydrating agent, typically concentrated sulfuric acid, which facilitates the cyclization and elimination of a water molecule to form the 1,3,4-thiadiazole (B1197879) ring. chemmethod.combu.edu.eg The mixture is often heated to drive the reaction to completion, after which it is poured onto ice and neutralized to precipitate the product. chemmethod.com This method is a reliable route to 2-amino-5-substituted-1,3,4-thiadiazoles. bu.edu.eg

Other synthetic approaches also exist, such as reacting thiohydrazides with carboxylic acid derivatives in the presence of dehydrating agents like phosphorus oxychloride, or the oxidative cyclization of thiosemicarbazones. bu.edu.eg Elemental sulfur has also been employed in a direct coupling of acyl hydrazines and primary nitroalkanes to furnish multi-functionalized 1,3,4-thiadiazoles under mild conditions. nih.gov

Complex Formation with Metal Ions and Biomolecules

Phenylhydrazine and its derivatives can act as ligands, donating electron pairs to form coordination complexes with metal ions. This interaction is fundamental to its role in synthetic chemistry and its mechanisms of biological action, which often involve coordination with metal centers in biomolecules.

Coordination Chemistry of Phenylhydrazine with Transition Metal Cations

Phenylhydrazine and its derivatives readily form coordination compounds with a variety of transition metals. wikipedia.org As Lewis bases, they can donate one or more electron pairs to the central metal ion, which acts as a Lewis acid. libretexts.org These interactions lead to the formation of stable metal complexes with diverse geometries and properties.

Derivatives of phenylhydrazine, such as pyrazolones, have been used to synthesize complexes with transition metals including Nickel(II), Copper(II), Iron(III), and Manganese(II). researchgate.netnih.gov Semicorrins, another class of ligands, can be reduced by phenylhydrazine to generate an active mono(semicorrinato)copper(I) catalyst in situ. wikipedia.org Phenylhydrazine-derived ligands can be bidentate, meaning they "bite" the central metal ion at two points. youtube.com The resulting complexes can exhibit various coordination numbers and geometries, such as octahedral or square planar, depending on the metal and the ligands involved. uniba.sktcd.ie

Table 2: Examples of Transition Metal Complexes with Phenylhydrazine Derivatives

| Metal Ion | Ligand Type | Resulting Complex Type | Reference |

|---|---|---|---|

| Ni(II), Cu(II), Fe(III), Mn(II) | Acyl-Pyrazolone | Octahedral, Pentagonal-bipyramidal, or Antiprismatic | nih.gov |

| Co(II), Ni(II), Cu(II), Zn(II) | Pyrazolone Phenylhydrazones | 1:1 (ML) and 1:2 (ML₂) complexes | researchgate.net |

| Copper(I) | Semicorrin | Active mono(semicorrinato)copper(I) catalyst | wikipedia.org |

Interaction with Heme Proteins and Cytochrome P-450: Mechanistic Insights

The biological effects of phenylhydrazine are often mediated by its interaction with metalloproteins, particularly those containing a heme prosthetic group, such as hemoglobin and cytochrome P-450.

Interaction with Hemoglobin: The reaction between phenylhydrazine and oxyhemoglobin is a key process in its induction of hemolytic anemia. nih.gov This interaction leads to the oxidative degradation of hemoglobin. The mechanism involves the oxidation of phenylhydrazine, which in turn leads to the formation of a derivative of hemoglobin where the heme group is modified to N-phenylprotoporphyrin. nih.gov A critical intermediate in this process is a protein-stabilized σ-bonded iron-phenyl complex. researchgate.net The phenyl group from this intermediate can shift from the iron atom to one of the porphyrin nitrogen atoms. researchgate.net The oxidation of phenylhydrazine in the presence of oxyhemoglobin also generates reactive oxygen species, contributing to cellular damage. nih.govjcu.cz

Interaction with Cytochrome P-450: Phenylhydrazine interacts with the heme iron of cytochrome P-450 enzymes, which are crucial for the metabolism of a wide range of compounds. nih.govyoutube.compurdue.edu This interaction can lead to the inactivation of the enzyme. The mechanism involves the oxidation of phenylhydrazine by the P-450 system, which is dependent on cofactors like NADPH. nih.gov This oxidation generates a phenyldiazene intermediate. nih.gov The phenyldiazene then forms a binary complex with the heme iron of the oxidized cytochrome P-450, resulting in a characteristic spectral shift with an absorbance maximum around 480 nm. nih.gov This complex formation leads to the irreversible modification of the heme group and a significant loss of P-450's catalytic activity, marking phenylhydrazine as a potential suicide substrate for this enzyme. nih.govnih.gov

Table 3: Mechanistic Details of Phenylhydrazine Interaction with Heme Proteins

| Biomolecule | Key Intermediates | Resulting Modification | Consequence |

|---|---|---|---|

| Hemoglobin | σ-phenyliron(III) porphyrins | Formation of N-phenylprotoporphyrin IX in the heme group | Heme modification, oxidative damage, hemolytic anemia |

| Cytochrome P-450 | Phenyldiazene | Formation of a binary complex with the heme iron; irreversible heme modification | Loss of CO-reactive cytochrome P-450; enzyme inactivation |

Advanced Applications of Phenylhydrazine and Its Sulfuric Acid Adduct in Organic Synthesis and Medicinal Chemistry

Design and Synthesis of Pharmacologically Active Compounds

Phenylhydrazine (B124118) and its derivatives serve as crucial building blocks in the synthesis of a wide array of pharmacologically active compounds. Their versatile reactivity allows for the construction of complex heterocyclic structures that are central to many modern pharmaceuticals.

Development of Anti-cancer and Anti-diabetic Agents

The phenylhydrazine moiety is a key structural feature in the development of novel anti-cancer and anti-diabetic agents. Researchers have successfully synthesized and tested various derivatives that exhibit significant therapeutic potential.

In the realm of oncology, new derivatives have been synthesized by reacting phenylhydrazine with a series of aromatic aldehydes in refluxing glacial acetic acid. scirp.orgaustinpublishinggroup.com These resulting benzylidene derivatives were subsequently tested for their antiproliferative activity against human liver cancer (HepG2) and breast cancer (MCF-7) cell lines. scirp.orgaustinpublishinggroup.comscirp.orgresearchgate.net The studies revealed that the synthesized compounds possess potential antiproliferative effects on both cell lines. scirp.orgresearchgate.net For instance, certain compounds showed significant cytotoxic activity, with IC₅₀ values indicating their potency. scirp.org

The general synthetic scheme involves the condensation reaction between phenylhydrazine and an aromatic aldehyde to form a phenylhydrazone, a type of Schiff base. derpharmachemica.com

Table 1: Cytotoxic Activity of Selected Phenylhydrazine Derivatives

| Compound ID | Target Cell Line | IC₅₀ (μM) |

| Compound 8 | MCF-7 (Breast Cancer) | 45.39 |

| Compound 7 | MCF-7 (Breast Cancer) | 100.09 |

| Compound 10 | HepG2 (Liver Cancer) | 127.69 |

This table presents a summary of the cytotoxic assay results for specific compounds tested against cancer cell lines, as reported in the literature. scirp.org

In the context of anti-diabetic agents, phenylhydrazine derivatives have also shown promise. A series of 3-benzyl-2-phenyl-4(5H)-(substituted phenylhydrazino)-1, 3-oxazolidines were synthesized and evaluated for their antihyperglycemic activity. nih.gov Several of the synthesized oxazolidine derivatives demonstrated a significant reduction in blood glucose levels in both streptozotocin (STZ)-induced and sucrose-loaded rat models. nih.gov One particular compound, 3-benzyl-2-phenyl-4(5H)-4'acetamidophenyl hydrazino-1, 3-oxazolidine, was found to reduce blood glucose levels by 54% and 71% in STZ and sucrose-loaded models, respectively. nih.gov

Synthesis of Antimalarial, Antibacterial, and Antihypertensive Pharmaceuticals

Phenylhydrazine is a versatile precursor for synthesizing a range of pharmaceuticals targeting infectious diseases and cardiovascular conditions.

Antimalarial Agents: Phenylhydrazine and its derivatives have been utilized in the synthesis of compounds with antimalarial properties. For example, substituted 3-styryl-2-pyrazoline derivatives have been synthesized using phenylhydrazine and evaluated for their in vitro antimalarial activity. ukm.my Phenylhydrazine is also used in research models to induce hemolytic anemia, which can accelerate the development of experimental cerebral malaria in animal studies, aiding in the investigation of the disease's pathology. nih.gov

Antibacterial Agents: Phenylhydrazones, derived from the condensation of phenylhydrazine with various ketones and aldehydes, have been extensively studied for their antibacterial activity. researchgate.netresearchgate.net These compounds have been screened against a variety of bacterial strains, including Escherichia coli, Staphylococcus aureus, and Salmonella typhi. researchgate.netresearchgate.net While some synthesized phenylhydrazones exhibit weak to moderate activity compared to standard antibiotics like ciprofloxacin, they remain a subject of interest for developing new antimicrobial agents. researchgate.netresearchgate.net Schiff bases derived from phenylhydrazine have also been complexed with metals like copper(II) and zinc(II) to enhance their antibacterial properties. derpharmachemica.com

Antihypertensive Agents: In the search for new treatments for hypertension, novel 3-hydrazino-5-phenyl-1,2,4-triazines have been synthesized from phenylhydrazine precursors. nih.gov These compounds were designed as peripheral vasodilator agents and were evaluated in spontaneously hypertensive rats. nih.gov Several of the synthesized triazines demonstrated antihypertensive activity, with some showing a better therapeutic index (efficacy vs. toxicity) than the standard drug, hydralazine. nih.gov

Role in the Synthesis of Antipyretic and Analgesic Drugs

Phenylhydrazine played a pivotal role in the history of medicinal chemistry with the synthesis of Antipyrine (phenazone). researchgate.net This pyrazolone derivative, discovered by Ludwig Knorr in 1883, was one of the first synthetic antipyretic and analgesic drugs and became one of the most widely used medicines in the world for treating fever and infections until the advent of aspirin. researchgate.net The synthesis involves the reaction of ethyl acetoacetate with phenylhydrazine. This historical success established pyrazolones as an important class of compounds in medicinal chemistry, and research continues into new derivatives for analgesic and antipyretic applications. researchgate.net

Synthesis of Complex Organic Scaffolds and Specialty Chemicals

Beyond its direct application in drug synthesis, phenylhydrazine is a fundamental reagent for creating key chemical intermediates and materials like dyes and pigments.

Preparation of Hydrazones as Key Intermediates for Downstream Syntheses

The reaction of phenylhydrazine with aldehydes and ketones to form phenylhydrazones is a cornerstone of organic synthesis. nih.govpreprints.org This condensation reaction is typically carried out in a solvent like ethanol, often with a few drops of an acid catalyst such as glacial acetic acid. nih.govmdpi.com

Phenylhydrazones are highly valuable intermediates for several reasons:

They are crucial for the Fischer indole (B1671886) synthesis , a major method for preparing indoles, which are important structural motifs in many pharmaceuticals and dyes. wikipedia.org

They serve as precursors for the synthesis of various heterocyclic compounds, including pyrazoles, pyrazolines, and indazoles, which exhibit a wide range of biological activities. researchgate.netresearchgate.net

The formation of phenylhydrazones from sugars, known as osazones, was a classic method developed by Emil Fischer to identify and separate different sugars. wikipedia.org

The versatility and reliability of hydrazone formation make phenylhydrazine an indispensable tool for organic chemists in building complex molecular architectures. researchgate.net

Applications in Azo Dye and Pigment Production

Phenylhydrazine and its derivatives are important intermediates in the manufacturing of azo dyes and pigments. chemicalbook.comguidechem.com Azo dyes represent the largest class of synthetic colorants used extensively in the textile, printing, and paper industries. nih.gov

The synthesis of these dyes often involves the diazotization of an aromatic amine, but phenylhydrazine derivatives can also be used to create the characteristic azo group (-N=N-). researchgate.netjchemrev.compsiberg.com For example, phenylhydrazine-4-sulfonic acid can be oxidized to form a diazo cation, which then couples with another aromatic compound to produce a colored azo dye. researchgate.net Phenylhydrazine is specifically used in the production of certain dyes like Naphthol AS-G. guidechem.com The ability to form stable, highly colored compounds makes phenylhydrazine a valuable component in the colorant industry. chemicalbook.com

Derivatization Strategies for Targeted Molecular Synthesis

The reactivity of the hydrazine (B178648) moiety in phenylhydrazine allows for its derivatization into a variety of functional groups, enabling its use in targeted molecular synthesis. These strategies are particularly relevant in the fields of medicinal chemistry and chemical biology, where precise molecular probes are required to study biological systems.

Photoaffinity labeling (PAL) is a powerful technique for identifying and studying ligand-receptor interactions. This method relies on a photoreactive probe that, upon irradiation with light, forms a highly reactive intermediate capable of covalently binding to its target molecule. While traditional photoaffinity labels often employ aryl azides, benzophenones, or diazirines, recent research has explored the potential of hydrazone-based derivatives, which can be synthesized from phenylhydrazine, as novel photo-crosslinkers.

The formation of a phenylhydrazone through the reaction of phenylhydrazine with an aldehyde or ketone on a target molecule or a ligand is a well-established bioconjugation strategy. This reaction is often catalyzed by aniline (B41778) and can proceed efficiently at physiological pH, forming a stable covalent bond. This hydrazone linkage can then serve as a platform for introducing a photoreactive group or can itself be the photoreactive moiety.

A significant advancement in this area is the development of sulfonylhydrazones as "target agnostic" photoaffinity warheads. These compounds, which can be readily synthesized from the corresponding carbonyl compounds and a sulfonylhydrazine, form a reactive carbene upon UV irradiation. This carbene is capable of inserting into a variety of amino acid residues, leading to covalent labeling of the target protein. The utility of this approach has been demonstrated with several enzymes and transcription factors, where non-covalent inhibitors were converted into irreversible binders upon photoactivation without significantly altering their binding properties nih.gov.

The table below outlines the components and characteristics of phenylhydrazone-based photoaffinity labeling:

| Component | Description | Role in Photoaffinity Labeling |

| Phenylhydrazine Derivative | A molecule containing the phenylhydrazine or a derivatized hydrazone moiety. | Provides the reactive handle for conjugation to a target or ligand. |

| Photoreactive Group | A chemical entity that becomes highly reactive upon light absorption (e.g., sulfonylhydrazone). | Forms a covalent bond with the target molecule upon photoactivation. |

| Target Molecule | A biomolecule of interest, such as a protein or nucleic acid. | The molecule to be labeled and studied. |

| Light Source | Typically UV or visible light of a specific wavelength. | Initiates the photochemical reaction of the photoreactive group. |

This strategy of using phenylhydrazone formation for bioconjugation, followed by a photoinduced cross-linking event, offers a versatile approach for studying molecular interactions. The ability to form the hydrazone linkage under mild conditions and then trigger the covalent capture with light provides temporal control over the labeling process, which is a significant advantage in complex biological systems.

Analytical Chemistry Research: Methodologies for Phenylhydrazine and Its Derivatives

Spectrophotometric and Colorimetric Techniques for Phenylhydrazine (B124118) Detection

Spectrophotometric and colorimetric methods offer accessible and rapid means for the detection and quantification of phenylhydrazine. These techniques are predicated on chemical reactions that convert the target analyte into a new compound with distinct light-absorbing properties in the visible or ultraviolet spectrum.

The analytical detection of phenylhydrazine through spectrophotometry relies on its reaction with specific reagents to generate a chromophore, a molecule that absorbs light at a specific wavelength. Several methods have been developed based on this principle.

One common approach involves the reaction of phenylhydrazine with aromatic aldehydes to form colored hydrazone derivatives, also known as Schiff bases. A simple and rapid colorimetric method uses 4-dimethylaminocinnamaldehyde (B146742), which reacts with phenylhydrazine to form a condensed product that can be measured spectrophotometrically. tandfonline.com Similarly, a mixed-reagent system using p-(dimethylamino)benzaldehyde (DAB) and p-nitrobenzaldehyde (NB) has been developed for the simultaneous determination of hydrazine (B178648) and phenylhydrazine, leveraging the formation of distinct hydrazones. nih.gov

Another established method, particularly for workplace air monitoring, involves the reaction of phenylhydrazine with phosphomolybdic acid. This reaction produces a characteristic bluish-green complex, the absorbance of which can be measured at 730 nm to determine the concentration of the analyte. who.int

| Reagent | Reaction Principle | Resulting Product/Complex | Reference |

|---|---|---|---|

| 4-dimethylaminocinnamaldehyde | Schiff base formation | Colored condensed product (hydrazone) | tandfonline.com |

| p-(dimethylamino)benzaldehyde (DAB) & p-nitrobenzaldehyde (NB) | Hydrazone formation | Distinct hydrazones with unique spectral properties | nih.gov |

| Phosphomolybdic acid | Redox reaction and complex formation | Bluish-green complex | who.int |

The developed spectrophotometric assays have been successfully applied to quantify phenylhydrazine in a range of sample types, or matrices. The method utilizing 4-dimethylaminocinnamaldehyde has been used to assay pharmaceutical preparations containing phenylhydrazine hydrochloride. tandfonline.com For environmental and biological samples, the H-point standard addition method (HPSAM), which corrects for matrix effects, has been employed to simultaneously determine phenylhydrazine and hydrazine in water and plasma samples. nih.gov In industrial hygiene, the phosphomolybdic acid method is used to measure phenylhydrazine concentrations in workplace air sampled into an acidic solution. who.int

Beyond colorimetry, more advanced chromatographic methods are used for the sensitive quantification of phenylhydrazine, especially when it is present as a potential genotoxic impurity in active pharmaceutical ingredients (APIs). A novel method using two-dimensional liquid chromatography combined with inductively coupled plasma-mass spectrometry (LC-ICP-MS) was developed to quantify residual phenylhydrazine in the drug antipyrine. nih.gov In this approach, phenylhydrazine is first derivatized with an iodine-containing compound to enable highly sensitive detection. nih.gov Another method uses tandem mass spectrometry for the quantitative determination of phenylhydrazine in ondansetron (B39145) hydrochloride. researchgate.net

| Matrix | Analytical Technique | Key Findings/Detection Limit | Reference |

|---|---|---|---|

| Pharmaceutical Preparations | Colorimetry | Successfully applied for assaying drug formulations. | tandfonline.com |

| Water and Plasma | Spectrophotometry with HPSAM | Simultaneous determination in the range of 0.20-10.0 µg/mL. | nih.gov |

| Workplace Air | Spectrophotometry | Detection limit of approximately 5 mg/m³. | who.int |

| Antipyrine (API) | LC-ICP-MS with iodo derivatization | Achieved a detection limit of 0.06 ppm. | nih.gov |

| Ondansetron Hydrochloride (API) | Tandem Mass Spectrometry | Method validated for quantifying potential genotoxic impurities. | researchgate.net |

Chromatographic and Mass Spectrometric Applications

Phenylhydrazine plays a crucial role in modern analytical chemistry not only as an analyte but also as a derivatizing agent to enhance the detection and structural analysis of other biomolecules, particularly carbohydrates.

Derivatization, or "tagging," with phenylhydrazine (PHN) is a widely used strategy to improve the analysis of carbohydrates by high-performance liquid chromatography (HPLC) and mass spectrometry (MS). researchgate.net The reaction of PHN with the reducing end of a carbohydrate forms a phenylhydrazone derivative. researchgate.netnih.gov This chemical modification confers several analytical advantages:

Enhanced Sensitivity : The PHN tag provides a chromophore for ultraviolet (UV) detection during HPLC separation and significantly increases ionization efficiency for mass spectrometry, leading to greater sensitivity. researchgate.netnih.gov

Improved MS Signal : PHN-derivatized glycans produce abundant parent ions in both Matrix-Assisted Laser Desorption/Ionization (MALDI)-MS and Electrospray Ionization (ESI)-MS, which is crucial for subsequent fragmentation analysis. nih.gov

Simplified Procedure : The derivatization method is fast, simple, and avoids the introduction of salt contaminants that can interfere with MS analysis. nih.gov

A derivative of phenylhydrazine, 3-nitrophenylhydrazine (B1228671) (3-NPH), has been utilized in a broader derivatization strategy that simultaneously targets carbonyl, carboxyl, and phosphoryl groups. acs.org This approach significantly improves detection sensitivity and chromatographic separation for a wide range of endogenous metabolites in LC-MS/MS-based targeted metabolomics. acs.org

Phenylhydrazine derivatization has become an invaluable tool for the detailed structural analysis of complex carbohydrates and oligosaccharides. nih.gov The PHN tag not only aids in detection but also directs the fragmentation of the molecule within the mass spectrometer in a predictable manner. nih.govnih.gov

During tandem mass spectrometry (MS/MS) experiments, such as post-source decay (PSD) analysis in MALDI-MS, the PHN-derivatized oligosaccharides break apart at specific bonds. nih.govnih.gov The resulting fragment ions provide a wealth of structural information, including the sequence of sugar units and the branching patterns, which is essential for the structural elucidation and assignment of isomers. researchgate.netnih.gov

This technique is particularly powerful for studying fucosylation, a common and biologically important sugar modification. acs.orgnih.gov The PHN tag influences the fragmentation pattern in a way that allows for the unambiguous discrimination of fucose positions. acs.org For instance, core-fucosylated N-glycans (where fucose is attached to the innermost N-acetylglucosamine) produce two abundant diagnostic ions corresponding to specific glycosidic cleavages. acs.orgnih.gov In contrast, N-glycans without a core fucose exhibit a different fragmentation pathway. acs.orgnih.gov This allows for the rapid identification of core fucosylation even in low-abundance glycans. acs.orgnih.gov

| Glycan Type | Fragmentation Event | Mass of Neutral Loss (Da) | Resulting Fragment Ions | Reference |

|---|---|---|---|---|

| Core Fucosylated N-Glycan | Loss of FucGlcNAcPHN residue | 457 and 441 | Abundant B- and C-glycosidic cleavage ions | acs.orgnih.gov |

| Non-Core Fucosylated N-Glycan | Loss of GlcNAcPHN unit | 311 and 295 | Fucose cleavage follows the loss of the chitobiose core | acs.orgnih.gov |

An important extension of phenylhydrazine's utility in glycan analysis is its application in determining the specific sites of glycosylation on proteins. researchgate.netnih.gov Identifying which amino acid residues in a protein are modified with a glycan is a central challenge in proteomics.

The PHN tagging method facilitates the direct determination of these sites. researchgate.netnih.gov The derivatization conditions enable the analysis of glycopeptides—short peptide fragments with their attached glycans intact. researchgate.net Crucially, the PHN tag enhances the ionization of these glycopeptides, allowing for their visualization in the mass spectrometer next to their "mother peptides." researchgate.netnih.gov This is a significant advantage, as underivatized glycopeptides are often suppressed by the much more abundant signals from non-glycosylated peptides, making them difficult or impossible to detect. researchgate.netnih.gov This approach is therefore highly useful for the preparation and analysis of glycopeptides in the field of glycoproteomics. nih.gov

Trace Analysis and Impurity Profiling

Quantitative Determination of Phenylhydrazine as a Genotoxic Impurity in Pharmaceutical Substances

The quantitative determination of phenylhydrazine as a genotoxic impurity in pharmaceutical substances necessitates highly sensitive analytical methodologies capable of detecting it at parts-per-million (ppm) levels. A common and effective approach is the use of High-Performance Liquid Chromatography (HPLC). One such method involves direct detection using a phenyl bonded silica (B1680970) gel as the stationary phase and a gradient elution with a mobile phase composed of an organic solvent and a buffer solution. This type of method can achieve high sensitivity, with detection capabilities reaching levels as low as 0.75 ppm. google.com

To further enhance specificity and sensitivity, especially in complex drug matrices, pre-column derivatization techniques are often employed. This approach involves reacting phenylhydrazine with a derivatizing agent to form a product with a strong chromophore, shifting its maximum absorption wavelength to the visible region. This minimizes interference from the drug substance and other related impurities. For instance, derivatization with 4-nitrobenzaldehyde (B150856) has been shown to be effective. The resulting derivative exhibits a significant redshift in its maximum absorption wavelength, allowing for more selective detection.

The choice of analytical technique is crucial and often depends on the specific properties of the API and the required detection limits. Besides HPLC with UV detection, more advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are also utilized for the trace analysis of phenylhydrazine. These hyphenated techniques offer higher selectivity and sensitivity, which is often necessary to meet the stringent regulatory requirements for genotoxic impurities.

Below is a representative table of chromatographic conditions for the determination of phenylhydrazine residues using HPLC:

Table 1: Example of HPLC Chromatographic Conditions

| Parameter | Condition |

|---|---|

| Stationary Phase | Phenyl bonded silica gel |

| Mobile Phase | Gradient elution with a mixed solvent of an organic phase (e.g., acetonitrile (B52724) or methanol) and a buffer solution (e.g., acetate (B1210297) buffer) |

| Column Temperature | 20-30 °C |

| Flow Rate | 0.8-1.2 mL/min |

| Detection Wavelength | 260 nm (±10 nm) |

This table presents a general set of conditions and may require optimization for specific applications. google.com

Method Validation Protocols: Specificity, Limits of Detection and Quantification, Linearity, Precision, and Accuracy

The validation of an analytical method ensures that it is suitable for its intended purpose. For the determination of phenylhydrazine as a genotoxic impurity, the validation process is guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines. ich.org The key validation parameters are discussed below.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as the API, other impurities, and degradation products. For an HPLC method, specificity is demonstrated by the separation of the phenylhydrazine peak from all other components in the chromatogram. This is often confirmed by spiking the drug substance with phenylhydrazine and observing a clean separation. ich.org The use of a photodiode array (PDA) detector can further confirm peak purity.

Limits of Detection (LOD) and Quantification (LOQ) are crucial for trace analysis. The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org For genotoxic impurities, the LOQ must be below the control threshold. For HPLC methods with pre-column derivatization, LOD and LOQ values for phenylhydrazine have been reported to be as low as 0.008 µg/mL and 0.02 µg/mL, respectively.

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically demonstrated by analyzing a series of phenylhydrazine solutions at different concentrations. The linearity is evaluated by plotting the analytical response versus the concentration and determining the correlation coefficient (r) of the regression line, which should ideally be close to 1.0. A minimum of five concentrations is generally recommended to establish linearity. ich.org

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or with different equipment.

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by spiking the drug substance with known amounts of phenylhydrazine at different concentration levels (e.g., three levels covering the specified range, with three replicates at each level). The percentage recovery of the added phenylhydrazine is then calculated. Acceptance criteria for recovery are typically in the range of 80% to 120% for trace impurity analysis. ich.org

The following table summarizes typical validation parameters and acceptance criteria for a validated HPLC method for the determination of phenylhydrazine.

Table 2: Summary of Method Validation Parameters and Representative Acceptance Criteria

| Validation Parameter | Description | Representative Acceptance Criteria |

|---|---|---|

| Specificity | No interference from the drug substance, its impurities, or degradation products at the retention time of phenylhydrazine. | Phenylhydrazine peak is well-resolved from other peaks. |

| Limit of Detection (LOD) | The lowest concentration of phenylhydrazine that can be reliably detected. | Signal-to-noise ratio of approximately 3:1. |

| Limit of Quantification (LOQ) | The lowest concentration of phenylhydrazine that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio of approximately 10:1; must be at or below the reporting threshold. |

| Linearity | The ability to produce results that are directly proportional to the concentration of phenylhydrazine. | Correlation coefficient (r) ≥ 0.99. |

| Precision (Repeatability and Intermediate) | The degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 15%. |

| Accuracy | The closeness of the measured value to the true value. | Recovery within 80-120%. |

These are general acceptance criteria and may vary depending on the specific requirements of the regulatory agency and the application of the method.

Environmental and Industrial Research of Phenylhydrazine Hydrochloride Production

Process Research in Industrial Phenylhydrazine (B124118) Hydrochloride Manufacturing

The conventional industrial synthesis of phenylhydrazine hydrochloride is a multi-step batch process that begins with aniline (B41778) as the primary raw material. This process involves the diazotization of aniline with sodium nitrite (B80452) in an acidic medium at low temperatures to form a diazonium salt. This intermediate is then reduced, typically using agents like ammonium (B1175870) bisulfite, to yield phenylhydrazine, which is subsequently precipitated as phenylhydrazine hydrochloride by the addition of hydrochloric acid. patsnap.com

Key research areas in the manufacturing process focus on optimizing reaction conditions to improve yield and purity while minimizing side reactions. For instance, controlling the temperature during the diazotization reaction is crucial, as higher temperatures can lead to the decomposition of the diazonium salt. acs.org Similarly, the pH during the reduction step significantly influences the efficiency of the conversion; a pH range of 6.2 to 6.7 is often considered optimal. guidechem.com Following the reduction, the temperature is typically raised to between 80 and 85°C to complete the reaction. guidechem.com Under optimized batch conditions, product purity can reach approximately 85.90% with a yield of around 89.35%. guidechem.com

A significant advancement in the manufacturing of phenylhydrazine salts is the development of continuous flow synthesis processes. patsnap.com These processes offer several advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, and shorter reaction times. acs.org In a continuous flow setup, the diazotization, reduction, and acidolysis salt formation steps are integrated into a single, continuous operation. patsnap.com This approach can dramatically reduce the total reaction time to as little as 20 minutes, a substantial improvement over the several hours required for batch processing. patsnap.com Research into continuous flow synthesis has demonstrated the potential for high yields, with some studies reporting up to 94% yield for substituted phenylhydrazine hydrochlorides. acs.org

Below is a comparative overview of traditional batch processing versus continuous flow synthesis for phenylhydrazine hydrochloride production.

| Feature | Traditional Batch Process | Continuous Flow Synthesis |

| Reaction Time | Several hours | As low as 20-30 minutes acs.orgpatsnap.com |

| Process Type | Intermittent, multi-step operations patsnap.com | Integrated, continuous reaction patsnap.com |

| Safety | Higher risk due to accumulation of hazardous intermediates | Improved safety due to smaller reaction volumes and better temperature control acs.org |

| Efficiency | Lower production efficiency, higher energy consumption patsnap.com | Higher efficiency, lower energy consumption patsnap.com |

| Reported Yield | ~89% guidechem.com | Up to 94% for substituted derivatives acs.org |

Advanced Effluent Treatment and Resource Recovery Strategies

The production of phenylhydrazine hydrochloride generates a significant amount of acidic wastewater containing residual phenylhydrazine hydrochloride, various ammonium salts, and other organic by-products. mdpi.commdpi.com This effluent is toxic and requires extensive treatment before discharge to mitigate its environmental impact. mdpi.com Advanced treatment strategies are increasingly focused not only on detoxification but also on the recovery of valuable resources from the waste stream.

A prominent strategy for treating phenylhydrazine hydrochloride effluent involves a multi-stage process of neutralization, extraction, and evaporation to recover both phenylhydrazine and ammonium salts. mdpi.commdpi.com In this process, the acidic wastewater is first neutralized with an alkaline agent, such as liquid ammonia (B1221849) or lime milk. mdpi.commdpi.com This neutralization converts the phenylhydrazine hydrochloride into its free base form, phenylhydrazine, which is less soluble in water. mdpi.com

The phenylhydrazine is then recovered from the neutralized solution using a solvent extraction and re-extraction technique. mdpi.com An organic solvent, such as xylene, is used to extract the phenylhydrazine. mdpi.com Subsequently, the phenylhydrazine is re-extracted from the organic solvent by adding concentrated hydrochloric acid, which converts it back into phenylhydrazine hydrochloride, allowing it to be crystallized and recovered. mdpi.com This recovery process has been shown to be highly efficient, with recovery rates of phenylhydrazine reaching up to 93.3% in laboratory settings and 92.9% at the pilot scale. mdpi.com

Following the extraction of phenylhydrazine, the remaining aqueous solution is rich in ammonium salts, such as ammonium chloride and ammonium sulfate (B86663). mdpi.com These salts can be recovered through processes like evaporation and crystallization. mdpi.com The recovered ammonium salts have potential applications as components in the production of compound fertilizers. mdpi.com Furthermore, in processes utilizing lime milk for neutralization, sulfate ions are precipitated as gypsum (calcium sulfate dihydrate), which can also be recovered. mdpi.com The ammonia can be recovered by heating the raffinate phase and absorbing the evaporated ammonia in water to form ammonia liquor, which can be reused in the production process. mdpi.com

The composition of a typical phenylhydrazine hydrochloride production effluent is detailed in the table below.

| Component | Weight Percentage (%) |

| Phenylhydrazine Hydrochloride (PHH) | 1.15 |

| Sodium Chloride (NaCl) | 4.20 |

| Hydrochloric Acid (HCl) | 0.90 |

| Ammonium Chloride (NH₄Cl) | 9.10 |

| Ammonium Hydrogen Sulfate (NH₄HSO₄) | 16.80 |

| Ammonium Hydrogen Sulfite (B76179) (NH₄HSO₃) | 1.70 |

| Water (H₂O) | 66.00 |

| Other Organics | 0.15 |

Data sourced from pilot-scale tests of industrial effluent. researchgate.net

The results from a pilot-scale test of an effluent treatment process are summarized in the following table.

| Parameter | Value |

| PHH Recovery | |

| Recovery Rate | 92.9% mdpi.com |

| Purity of Recovered PHH | 88.6% mdpi.com |

| Ammonium Recovery | |

| Form of Recovered Ammonia | Ammonia Liquor mdpi.com |

| Sulfate Recovery | |

| Form of Recovered Sulfate | Gypsum mdpi.com |

| Final Effluent Composition | |

| Sodium Chloride (NaCl) | 2.25% mdpi.com |

| Calcium Chloride (CaCl₂) | 6.06% mdpi.com |

The primary goal of treating industrial discharges from phenylhydrazine hydrochloride production is to minimize their adverse environmental effects. scispace.com The high toxicity of phenylhydrazine and the acidity of the effluent pose significant risks to aquatic ecosystems if discharged without proper treatment. mdpi.com

Beyond resource recovery, other advanced technologies are being explored for the treatment of industrial wastewater containing persistent organic pollutants like phenylhydrazine. Advanced Oxidation Processes (AOPs) are a set of procedures designed to remove organic materials through reactions with highly reactive hydroxyl radicals. wikipedia.org AOPs, which include methods like Fenton and photo-Fenton systems, ozonation, and photocatalysis, can effectively mineralize contaminants into less harmful substances such as water, carbon dioxide, and inorganic salts. wikipedia.orgqub.ac.uk

Mechanistic Investigations of Phenylhydrazine S Biological Interactions

Cellular and Molecular Basis of Oxidative Stress Induction

The primary mechanism of phenylhydrazine (B124118) toxicity involves the induction of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates. This process is initiated through the generation of free radicals and direct interactions with vital hemoproteins.

The bioactivation of phenylhydrazine is a critical step in its toxicity, proceeding through oxidative pathways to form highly reactive intermediates. researchgate.net The metabolism of phenylhydrazine can lead to the formation of phenyldiazine, a phenyldiazonium ion, and a putative phenyl radical. researchgate.net The generation of these species is often catalyzed by metallic ions or enzyme systems like cytochrome P-450 and peroxidases. researchgate.net

The autoxidation of phenylhydrazine, a process enhanced by oxyhemoglobin, is a key pathway for radical production. cdnsciencepub.com This reaction generates a cascade of reactive species, including the phenylhydrazyl radical and the phenyldiazenyl radical. cdnsciencepub.com The phenyldiazenyl radical can subsequently decay, yielding phenyl radicals. cdnsciencepub.com These radicals are highly reactive and can initiate damaging chain reactions within the cell.

One of the major consequences of this free radical generation is lipid peroxidation, particularly within the erythrocyte membrane, contributing to hemolysis. researchgate.net The phenyl radicals formed from the reaction of phenylhydrazine with oxyhemoglobin appear to be preferentially trapped within the lipid-rich environment of the erythrocyte membrane. cdnsciencepub.com Furthermore, these radical processes can generate reactive oxygen species such as the superoxide (B77818) anion radical (O₂⁻) and hydrogen peroxide (H₂O₂), which exacerbate cellular damage. researchgate.netcdnsciencepub.com

| Reactive Intermediate | Proposed Generation Pathway | Reference |

| Phenyl radical | Decay of phenyldiazene formed from phenylhydrazine oxidation | researchgate.net |

| Phenylhydrazyl radical | Intermediate in the autoxidation of phenylhydrazine | cdnsciencepub.com |

| Phenyldiazine | Metabolic oxidation of phenylhydrazine | researchgate.net |

| Superoxide anion (O₂⁻) | Reaction of phenylhydrazyl radicals with molecular oxygen | cdnsciencepub.com |

Phenylhydrazine exhibits significant and damaging interactions with hemoproteins, most notably hemoglobin and the cytochrome P-450 enzyme system. The reaction with oxyhemoglobin is a central event in phenylhydrazine-induced hemolytic anemia. dntb.gov.ua This interaction leads to the oxidation of the heme iron from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, forming methemoglobin, which is incapable of transporting oxygen. dntb.gov.uanih.gov

Beyond simple oxidation, phenylhydrazine's reactive metabolites can covalently modify the heme prosthetic group. In vivo studies have demonstrated the formation of a ferric sigma-phenyl complex with the heme iron of both hemoglobin and liver cytochrome P-450 following phenylhydrazine administration. nih.gov This results in the production of so-called "green heme" or N-phenylprotoporphyrin IX, which represents an irreversible modification of the heme structure. acs.org The formation of these adducts contributes to the precipitation of hemoglobin within red blood cells, forming Heinz bodies. dntb.gov.ua

The cytochrome P-450 system, crucial for xenobiotic metabolism, is also a primary target. Phenylhydrazine administration in rats leads to a significant decrease in the levels of liver cytochrome P-450. nih.gov Mechanistic studies reveal that phenylhydrazine interacts with both oxidized and reduced forms of microsomal cytochrome P-450. nih.gov This interaction can lead to the formation of a complex between phenyldiazene (an oxidation product of phenylhydrazine) and the heme iron, resulting in an intermediate with a characteristic spectral absorbance maximum around 480 nm. nih.gov This process causes the irreversible modification of the heme and the inactivation of the enzyme. nih.gov

| Hemoprotein | Effect of Phenylhydrazine Interaction | Biochemical Outcome | Reference |

| Hemoglobin | Oxidation of heme iron (Fe²⁺ → Fe³⁺) | Formation of Methemoglobin | nih.gov |

| Hemoglobin | Covalent modification by phenyl radical | Formation of N-phenylheme and Heinz bodies | dntb.gov.uanih.govacs.org |

| Cytochrome P-450 | Formation of phenyldiazene-heme complex | Enzyme inactivation and destruction | nih.govnih.gov |

Biochemical Transformations and Metabolic Fates

Following administration, phenylhydrazine undergoes extensive metabolism. The primary routes of biotransformation involve enzymatic modification of the aromatic ring and condensation reactions with endogenous molecules.

A major metabolic pathway for phenylhydrazine is the hydroxylation of its aromatic ring. nih.gov This reaction, likely mediated by cytochrome P-450 enzymes, typically results in the formation of p-hydroxyphenylhydrazine. nih.gov This introduction of a hydroxyl group increases the water solubility of the compound, facilitating its excretion.

Following hydroxylation, the phenolic group is susceptible to phase II conjugation reactions. The primary conjugation product is believed to be a glucuronide conjugate, formed by the action of UDP-glucuronosyltransferases. nih.gov This process further enhances the polarity and water solubility of the metabolite, preparing it for elimination from the body.

The hydrazine (B178648) moiety of phenylhydrazine is reactive towards endogenous carbonyl compounds, particularly keto acids and sugars. wikipedia.org It readily undergoes condensation reactions with the carbonyl group of aldehydes and ketones to form stable derivatives known as phenylhydrazones. nih.govyoutube.com This reaction is a well-established chemical transformation used for the characterization of carbonyl compounds. wikipedia.org In a biological context, this non-enzymatic reaction can lead to the depletion of important keto acids involved in intermediary metabolism, potentially disrupting cellular energy production and other metabolic pathways.

Enzyme Inactivation and Conformational Perturbations

Phenylhydrazine and its metabolites can act as potent enzyme inhibitors, in some cases through a mechanism-based or "suicide" inactivation pathway. This occurs when the enzyme processes the substrate, generating a reactive intermediate that covalently binds to the enzyme's active site, causing irreversible inactivation.

For instance, phenylhydrazine acts as a suicidal substrate for lacrimal-gland peroxidase in the presence of hydrogen peroxide. nih.gov The enzyme oxidizes phenylhydrazine, generating a phenyl radical that then attacks the enzyme in the vicinity of its heme moiety, leading to inactivation. nih.gov This inactivation is associated with significant conformational changes, as indicated by the disappearance of the Soret band in its circular dichroism spectrum, suggesting a perturbation of the heme environment. nih.gov